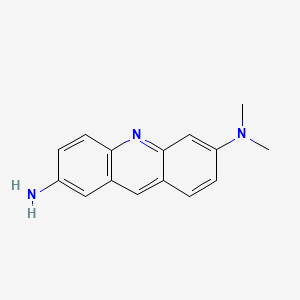
Acridine, 7-amino-3-dimethylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 7-amino-3-dimethylamino-, is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine derivatives are known for their broad range of biological activities and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acridine derivatives typically involves the cyclization of 2-arylamino benzoic acids. For instance, 2-arylamino benzoic acids can be prepared by the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines. The cyclization of these compounds using polyphosphoric acid (PPA) yields acridone derivatives .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product. For example, the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst can produce acridine sulfonamide derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Acridine, 7-amino-3-dimethylamino-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acridine derivatives can lead to the formation of acridones, while reduction can yield dihydroacridines. Substitution reactions can introduce various functional groups into the acridine ring, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
Acridine, 7-amino-3-dimethylamino-, has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Acts as a fluorescent probe for visualizing biomolecules.
Medicine: Exhibits potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of dyes, pigments, and fluorescent materials
Mécanisme D'action
The mechanism of action of acridine, 7-amino-3-dimethylamino-, involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerase and telomerase. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acridine, 7-amino-3-dimethylamino-, include:
- Acriflavine
- Proflavine
- Amsacrine
- Triazoloacridone
Uniqueness
What sets acridine, 7-amino-3-dimethylamino-, apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. For instance, the presence of both amino and dimethylamino groups can enhance its ability to interact with biological targets and improve its solubility in various solvents .
Propriétés
Numéro CAS |
64046-77-1 |
|---|---|
Formule moléculaire |
C15H15N3 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
6-N,6-N-dimethylacridine-2,6-diamine |
InChI |
InChI=1S/C15H15N3/c1-18(2)13-5-3-10-7-11-8-12(16)4-6-14(11)17-15(10)9-13/h3-9H,16H2,1-2H3 |
Clé InChI |
WXORVJKMLQDWJL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=NC3=C(C=C2C=C1)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
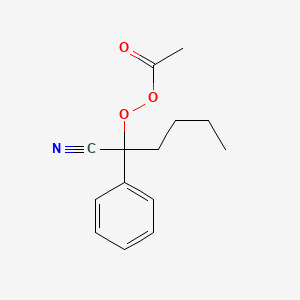
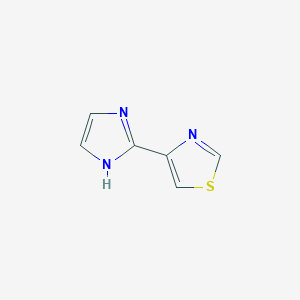
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
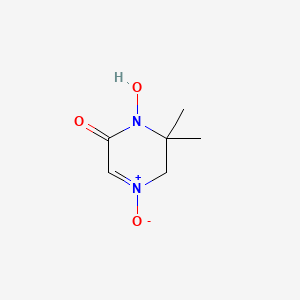
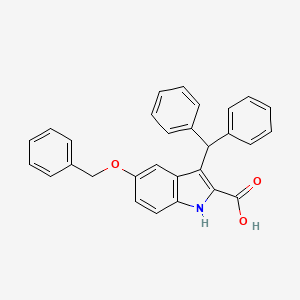

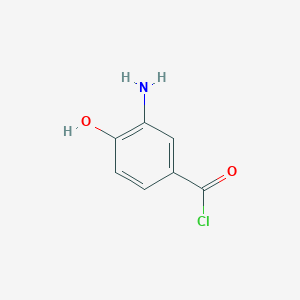
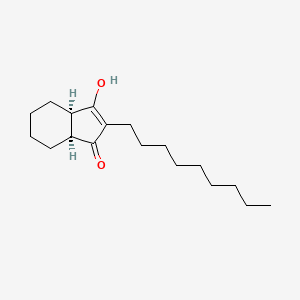

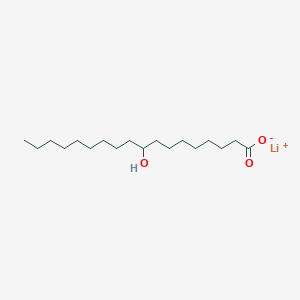
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
